dipropan-2-yl (E)-but-2-enedioate;ethenyl acetate;styrene
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Overview
Description
2-Butenedioic acid (2E)-, bis(1-methylethyl) ester, polymer with ethenyl acetate and ethenylbenzene is a complex polymeric compound. It is synthesized from 2-Butenedioic acid (2E)-, bis(1-methylethyl) ester, ethenyl acetate, and ethenylbenzene. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenedioic acid (2E)-, bis(1-methylethyl) ester, polymer with ethenyl acetate and ethenylbenzene involves several steps. The primary components, 2-Butenedioic acid (2E)-, bis(1-methylethyl) ester, ethenyl acetate, and ethenylbenzene, are polymerized under specific conditions. The polymerization process typically involves the use of catalysts and controlled temperature and pressure conditions to ensure the desired molecular structure and properties .
Industrial Production Methods
In industrial settings, the production of this polymer is carried out in large-scale reactors. The process involves the continuous feeding of the monomers (2-Butenedioic acid (2E)-, bis(1-methylethyl) ester, ethenyl acetate, and ethenylbenzene) into the reactor, along with the catalyst. The reaction conditions are carefully monitored and controlled to achieve high yield and purity of the polymer .
Chemical Reactions Analysis
Types of Reactions
2-Butenedioic acid (2E)-, bis(1-methylethyl) ester, polymer with ethenyl acetate and ethenylbenzene undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the polymer’s properties.
Substitution: The polymer can undergo substitution reactions where specific functional groups are replaced with others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with enhanced properties, while substitution reactions can introduce new functional groups into the polymer .
Scientific Research Applications
2-Butenedioic acid (2E)-, bis(1-methylethyl) ester, polymer with ethenyl acetate and ethenylbenzene has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various advanced materials and as a component in polymer blends.
Biology: Investigated for its potential use in drug delivery systems and as a biomaterial for tissue engineering.
Medicine: Explored for its potential in creating biocompatible coatings for medical devices and implants.
Industry: Utilized in the production of adhesives, coatings, and specialty polymers with unique properties
Mechanism of Action
The mechanism by which 2-Butenedioic acid (2E)-, bis(1-methylethyl) ester, polymer with ethenyl acetate and ethenylbenzene exerts its effects involves interactions with specific molecular targets and pathways. The polymer’s structure allows it to interact with various biological molecules, facilitating its use in drug delivery and tissue engineering. The exact pathways and molecular targets depend on the specific application and the modifications made to the polymer .
Comparison with Similar Compounds
Similar Compounds
Maleic acid, diisopropyl ester: Similar in structure but lacks the polymeric nature and additional monomers.
Diisopropyl maleate: Another ester derivative of maleic acid with similar properties but different applications
Uniqueness
2-Butenedioic acid (2E)-, bis(1-methylethyl) ester, polymer with ethenyl acetate and ethenylbenzene is unique due to its polymeric nature and the combination of monomers used in its synthesis. This combination imparts specific properties that are not found in the individual monomers or simpler derivatives .
Properties
CAS No. |
193486-91-8 |
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Molecular Formula |
C22H30O6 |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
dipropan-2-yl (E)-but-2-enedioate;ethenyl acetate;styrene |
InChI |
InChI=1S/C10H16O4.C8H8.C4H6O2/c1-7(2)13-9(11)5-6-10(12)14-8(3)4;1-2-8-6-4-3-5-7-8;1-3-6-4(2)5/h5-8H,1-4H3;2-7H,1H2;3H,1H2,2H3/b6-5+;; |
InChI Key |
WRSRTBLTVPCDTE-TXOOBNKBSA-N |
Isomeric SMILES |
CC(C)OC(=O)/C=C/C(=O)OC(C)C.CC(=O)OC=C.C=CC1=CC=CC=C1 |
Canonical SMILES |
CC(C)OC(=O)C=CC(=O)OC(C)C.CC(=O)OC=C.C=CC1=CC=CC=C1 |
Related CAS |
193486-91-8 |
Origin of Product |
United States |
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